

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-methoxyquinoline

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Compound of Interest

Compound Name: 3-Chloro-6-methoxyquinoline

CAS No.: 861553-63-1

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Abstract

3-Chloro-6-methoxyquinoline is a substituted heterocyclic compound with a quinoline core, a structure of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the quinoline ring system is critical as it profoundly dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural verification is a prerequisite for any meaningful research or development application. This in-depth guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of **3-Chloro-6-methoxyquinoline**. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential reference for researchers.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. **3-Chloro-6-methoxyquinoline** possesses a bicyclic aromatic system with two key substituents: a chloro group at the C3 position and a methoxy group at the C6 position.

Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol

The numbering of the quinoline ring system, which will be used for all spectral assignments, is illustrated below.

Caption: Numbering scheme for **3-Chloro-6-methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (^1H NMR) and carbon atoms (^{13}C NMR). The chemical shift (δ) of each nucleus is highly sensitive to the effects of neighboring atoms and functional groups, allowing for a complete assignment of the molecular skeleton. For **3-Chloro-6-methoxyquinoline**, the electron-donating methoxy group ($-\text{OCH}_3$) and the electron-withdrawing chloro group ($-\text{Cl}$) create a distinct and predictable pattern of signals across the spectrum.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for obtaining high-resolution NMR spectra.

Caption: Standard workflow for NMR data acquisition.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified **3-Chloro-6-methoxyquinoline** sample.
- **Solvent Selection:** Choose a suitable deuterated solvent, typically Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6), that completely dissolves the sample. Use approximately 0.6-0.7 mL.
- **Internal Standard:** Add a small drop of Tetramethylsilane (TMS, $\delta = 0.00$ ppm) as an internal reference standard for calibrating the chemical shifts.^[1]

- **Dissolution & Transfer:** Thoroughly dissolve the sample in the solvent within a clean vial. Transfer the solution into a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Load standard acquisition parameters for ^1H and ^{13}C NMR experiments.
- **Shimming:** Optimize the homogeneity of the magnetic field (shimming) to achieve sharp, symmetrical peaks.
- **Acquisition:** Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Perform a Fourier transform on the FID, followed by phase and baseline correction, to generate the final spectrum.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum is based on established substituent effects on the quinoline ring.^{[2][3][4]} The methoxy group is electron-donating, causing upfield shifts (lower δ) for ortho and para protons, while the chloro and nitrogen atoms are electron-withdrawing, causing downfield shifts (higher δ).

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-2	~8.80	Doublet (d)	~2.0	1H
H-4	~8.10	Doublet (d)	~2.0	1H
H-8	~7.95	Doublet (d)	~9.0	1H
H-5	~7.40	Doublet of Doublets (dd)	~9.0, 2.5	1H
H-7	~7.25	Doublet (d)	~2.5	1H
-OCH ₃	~3.90	Singlet (s)	N/A	3H

Interpretation:

- H-2 and H-4: These protons are adjacent to the electronegative nitrogen and are significantly deshielded, appearing far downfield. They exhibit a small meta-coupling to each other.
- H-8: This proton is deshielded due to its peri-relationship with the nitrogen atom. It shows a large ortho-coupling to H-7.
- H-5 and H-7: The methoxy group at C6 strongly influences these positions. H-7, being ortho to the -OCH₃ group, appears as a doublet with a small meta-coupling to H-5. H-5 is ortho to the ring fusion and meta to the methoxy group.
- -OCH₃: The three protons of the methoxy group are equivalent and not coupled to any other protons, thus appearing as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C chemical shifts are also highly dependent on the electronic environment. Carbons attached to electronegative atoms (N, O, Cl) will be shifted downfield.^{[5][6]}

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-6	~158
C-2	~150
C-4	~148
C-8a	~145
C-4a	~135
C-3	~130
C-8	~128
C-5	~122
C-7	~105
-OCH ₃	~56

Interpretation:

- C-6: Attached directly to the highly electronegative oxygen, this carbon is the most deshielded of the aromatic carbons.
- C-2 and C-4: These carbons are adjacent to the nitrogen atom and are significantly downfield.
- C-3: The direct attachment of the chlorine atom causes a downfield shift.
- C-7: This carbon is ortho to the electron-donating methoxy group, resulting in a significant upfield shift compared to other aromatic carbons.
- -OCH₃: The methoxy carbon appears in the typical region for sp³ carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and effective method for identifying the functional groups within a molecule. Molecular bonds vibrate at specific quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum of absorption versus frequency is a unique fingerprint of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, widely used technique that requires minimal sample preparation.

Methodology:

- Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **3-Chloro-6-methoxyquinoline** sample directly onto the ATR crystal.

- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}).
- **Cleaning:** Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Characteristic IR Absorptions

The IR spectrum of **3-Chloro-6-methoxyquinoline** will be dominated by absorptions from the aromatic system and its substituents.^{[7][8][9][10][11]}

Frequency Range (cm^{-1})	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	-OCH ₃
1620 - 1580	C=C & C=N Stretch	Quinoline Ring System
1500 - 1400	C=C Stretch	Aromatic Ring
1250 - 1200	C-O-C Asymmetric Stretch	Aryl Ether
1050 - 1000	C-O-C Symmetric Stretch	Aryl Ether
850 - 550	C-Cl Stretch	Aryl Chloride

Interpretation:

- $> 3000 \text{ cm}^{-1}$: The presence of peaks just above 3000 cm^{-1} is a clear indication of C-H bonds on an aromatic ring.
- $< 3000 \text{ cm}^{-1}$: Peaks just below 3000 cm^{-1} will confirm the presence of the sp^3 hybridized C-H bonds of the methoxy group.
- $1620\text{-}1400 \text{ cm}^{-1}$: A series of sharp peaks in this region is characteristic of the stretching vibrations within the quinoline aromatic ring system.

- ~ 1250 & ~ 1050 cm^{-1} : Strong absorptions in this region are diagnostic for the aryl ether linkage (C-O-C) of the methoxy group.
- < 850 cm^{-1} : A moderate to strong absorption in the lower frequency region of the spectrum is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Experience: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. The fragmentation pattern, which results from the breakdown of the molecular ion, offers clues about the molecule's structure, akin to a molecular puzzle.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a classic hard ionization technique that provides detailed fragmentation patterns.

Methodology:

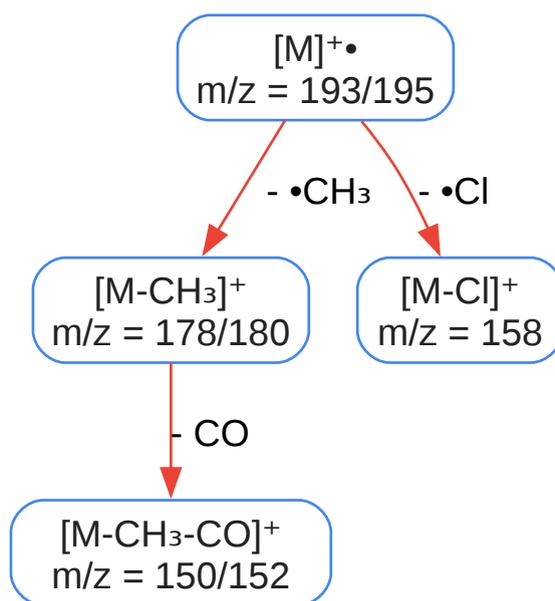
- **Sample Introduction:** A small amount of the volatile sample is introduced into the ion source, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- **Detection:** The separated ions strike a detector, generating a signal proportional to their abundance. The output is a mass spectrum, a plot of relative ion abundance versus m/z .

Predicted Mass Spectrum Analysis

Molecular Ion ($M^{+\bullet}$): The most crucial feature in the mass spectrum of **3-Chloro-6-methoxyquinoline** is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), two molecular ion peaks will be observed.^{[12][13]}

- $[M]^{+\bullet}$: $m/z = 193$ (corresponding to $\text{C}_{10}\text{H}_8^{35}\text{ClNO}$)
- $[M+2]^{+\bullet}$: $m/z = 195$ (corresponding to $\text{C}_{10}\text{H}_8^{37}\text{ClNO}$) The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. Stable fragments are more likely to be observed.^{[14][15]}



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Caption: Plausible fragmentation pathways for **3-Chloro-6-methoxyquinoline**.

m/z (³⁵ Cl)	m/z (³⁷ Cl)	Proposed Fragment	Notes
193	195	[C ₁₀ H ₈ ClNO] ^{+•}	Molecular Ion (Base Peak)
178	180	[C ₉ H ₅ ClNO] ⁺	Loss of a methyl radical (•CH ₃) from the methoxy group.
158	-	[C ₁₀ H ₈ NO] ⁺	Loss of a chloro radical (•Cl). Isotopic peak is absent.
150	152	[C ₈ H ₅ ClN] ^{+•}	Subsequent loss of carbon monoxide (CO) from the [M-CH ₃] ⁺ fragment.
129	-	[C ₉ H ₇ N] ^{+•}	Loss of methoxy radical (•OCH ₃) and chloro radical (•Cl).

Conclusion: A Synergistic Approach to Structural Verification

The definitive structural characterization of **3-Chloro-6-methoxyquinoline** is not achieved by a single technique but by the synergistic interpretation of data from multiple spectroscopic methods.

- Mass Spectrometry confirms the molecular weight (193.63 g/mol) and elemental composition, with the characteristic 3:1 isotopic cluster for [M]^{+•} and [M+2]^{+•} providing unequivocal evidence for a single chlorine atom.
- Infrared Spectroscopy validates the presence of key functional groups: the aromatic quinoline system (C-H, C=C, C=N stretches), the aryl ether linkage (C-O-C stretch), and the aryl chloride bond (C-Cl stretch).

- NMR Spectroscopy provides the final, unambiguous proof of structure. ^1H and ^{13}C NMR spectra reveal the precise number and chemical environment of every proton and carbon atom, allowing for the conclusive assignment of the 3-chloro and 6-methoxy substitution pattern.

Together, these techniques form a self-validating system of analysis that ensures the identity, purity, and structural integrity of **3-Chloro-6-methoxyquinoline**, a critical requirement for its application in research and development.

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